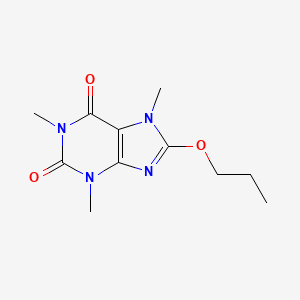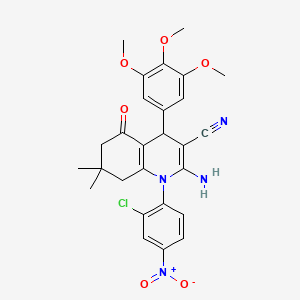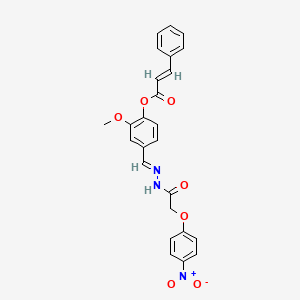
8-Propyloxycaffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Propyloxycaffeine is a chemical compound with the molecular formula C11H16N4O3 It is a derivative of caffeine, where a propyl group is attached to the oxygen atom at the eighth position of the caffeine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Propyloxycaffeine typically involves the alkylation of caffeine. The process begins with caffeine, which undergoes a reaction with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Propyloxycaffeine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, caffeine.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Regeneration of caffeine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
8-Propyloxycaffeine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on the properties of caffeine derivatives.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studies explore its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Propyloxycaffeine is similar to that of caffeine. It acts as an adenosine receptor antagonist, blocking the action of adenosine, which promotes wakefulness and alertness. This interaction leads to increased release of neurotransmitters like dopamine and norepinephrine, enhancing cognitive functions and reducing fatigue.
Comparison with Similar Compounds
Caffeine: The parent compound, widely known for its stimulant effects.
Theobromine: Another methylxanthine found in chocolate, with milder stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness: 8-Propyloxycaffeine is unique due to the presence of the propyl group, which alters its solubility, metabolic stability, and interaction with biological targets. This modification can potentially enhance its therapeutic profile and reduce side effects compared to its parent compound, caffeine.
Properties
CAS No. |
1818-66-2 |
|---|---|
Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-propoxypurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-5-6-18-10-12-8-7(13(10)2)9(16)15(4)11(17)14(8)3/h5-6H2,1-4H3 |
InChI Key |
GWQATCITTRTTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide](/img/structure/B12037856.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12037871.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12037873.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12037877.png)
![3-[4-(2-phenylethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12037882.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12037890.png)

![methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12037908.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12037909.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037913.png)

![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12037929.png)

